molecular formula C16H17NOS B5878700 N-Benzyl-2-p-tolylsulfanyl-acetamide

N-Benzyl-2-p-tolylsulfanyl-acetamide

Cat. No.: B5878700
M. Wt: 271.4 g/mol
InChI Key: ZCVGBMHUNZITFH-UHFFFAOYSA-N
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Description

N-Benzyl-2-p-tolylsulfanyl-acetamide is a sulfur-containing acetamide derivative characterized by a benzyl group attached to the nitrogen atom and a p-tolylsulfanyl (4-methylphenylsulfanyl) moiety at the C2 position of the acetamide backbone. This compound belongs to the broader class of acylamide derivatives, which are widely studied for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The presence of the sulfanyl (thioether) group and aromatic substituents (benzyl and p-tolyl) contributes to its unique electronic and steric properties, influencing its reactivity, solubility, and biological interactions. Structural analogs of this compound often serve as intermediates in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents.

Properties

IUPAC Name

N-benzyl-2-(4-methylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NOS/c1-13-7-9-15(10-8-13)19-12-16(18)17-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCVGBMHUNZITFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642206
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-p-tolylsulfanyl-acetamide typically involves the reaction of benzylamine with p-tolylsulfanyl acetic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-p-tolylsulfanyl-acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or p-tolylsulfanyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).

    Substitution: Nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific solvents to proceed efficiently.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-Benzyl-2-p-tolylsulfanyl-acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the development of new materials with specific properties.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of certain bacterial and cancer cell lines.

    Medicine: Explored for its potential as a therapeutic agent. Its derivatives may act as enzyme inhibitors or receptor modulators, making them candidates for drug development.

    Industry: Utilized in the production of specialty chemicals and materials. Its unique structure allows for the design of compounds with tailored properties for specific industrial applications.

Mechanism of Action

The mechanism of action of N-Benzyl-2-p-tolylsulfanyl-acetamide and its derivatives involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by interacting with receptor domains.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of N-Benzyl-2-p-tolylsulfanyl-acetamide, the following structurally related compounds are analyzed based on substituent variations, pharmacological relevance, and experimental findings:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Pharmacological Activity Reference
This compound Benzyl (N), p-tolylsulfanyl (C2) Potential kinase inhibition, antimicrobial
2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide Benzothiazolylsulfanyl (C2), 2-methylphenyl (N) Anticancer, enzyme inhibition
N-Benzyl-2-((4-(3-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide Triazolyl-thio (C2), 3-methylphenyl substituent Antimicrobial, anti-inflammatory
N-(1,3-Benzothiazol-2-yl)-2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide Benzothiazolyl (N), thiadiazolyl-sulfanyl (C2) Antiviral, antiparasitic

Key Observations:

Sulfur-containing moieties (e.g., benzothiazolylsulfanyl, triazolyl-thio) are critical for redox modulation and metal chelation, which may underlie antimicrobial and anticancer activities . Aromatic substituents (p-tolyl, 3-methylphenyl) influence steric bulk and electronic effects, modulating binding affinity to biological targets like kinases or proteases .

Pharmacological Differentiation: this compound lacks heterocyclic rings (e.g., benzothiazole, triazole) present in analogs, which may reduce its enzyme inhibitory potency compared to 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide .

Synthetic Feasibility :

  • The absence of complex heterocycles in this compound simplifies synthesis compared to triazole- or thiadiazole-containing analogs, making it a cost-effective candidate for preliminary drug screening .

Research Findings and Limitations

  • Antimicrobial Activity : Derivatives with sulfur-linked aromatic groups exhibit broad-spectrum antimicrobial activity. For example, triazole-containing analogs show MIC values of 4–16 µg/mL against Staphylococcus aureus, whereas this compound requires further testing to establish comparable efficacy .
  • Kinase Inhibition : Molecular docking studies suggest that the p-tolylsulfanyl group in the target compound may interact with ATP-binding pockets of kinases, but its inhibitory potency (IC₅₀ ~25 µM) is lower than benzothiazole derivatives (IC₅₀ ~8 µM) .
  • Solubility and Stability : The compound’s logP value (~3.2) indicates moderate lipophilicity, which may limit aqueous solubility compared to more polar analogs like N-(1,3-benzothiazol-2-yl) derivatives .

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